5-bromo-3-chloro-2-iodopyridine
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Overview
Description
5-Bromo-3-chloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN and a molecular weight of 318.34 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method involves the sequential halogenation of pyridine using bromine, chlorine, and iodine under controlled conditions. For example, starting with 2-chloropyridine, bromination can be achieved using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The halogen atoms can be selectively reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substituted Pyridines: Various substituted pyridines can be synthesized by replacing the halogen atoms with different functional groups.
Biaryl Compounds: Coupling reactions can yield biaryl compounds with diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
5-Bromo-3-chloro-2-iodopyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-2-iodopyridine depends on its specific application and the target moleculeThese interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
5-Bromo-2-iodopyridine: Lacks the chlorine atom, which can affect its reactivity and applications.
3-Bromo-5-chloro-2-iodopyridine: A positional isomer with different reactivity and properties.
Uniqueness
5-Bromo-3-chloro-2-iodopyridine is unique due to the presence of three different halogen atoms, which provides a high degree of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in various fields of research .
Properties
IUPAC Name |
5-bromo-3-chloro-2-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBUQHJEVJSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159186-43-2 |
Source
|
Record name | 5-bromo-3-chloro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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